molecular formula C22H23ClN2O3 B11315800 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315800
M. Wt: 398.9 g/mol
InChI Key: QXEFHCPMZZMYPH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chromene core, a dimethylamino group, and a chlorophenyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through the reaction of resorcinol with ethyl acetoacetate under acidic conditions. The resulting intermediate is then reacted with 2-chlorobenzyl chloride to introduce the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide: Similar structure but lacks the ethyl group at the 6-position.

    N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide: Similar structure but has a methyl group instead of an ethyl group at the 6-position.

Uniqueness

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3/c1-4-14-9-10-20-16(11-14)19(26)12-21(28-20)22(27)24-13-18(25(2)3)15-7-5-6-8-17(15)23/h5-12,18H,4,13H2,1-3H3,(H,24,27)

InChI Key

QXEFHCPMZZMYPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3Cl)N(C)C

Origin of Product

United States

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